molecular formula C11H13N3O2S B2877161 3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea CAS No. 497060-40-9

3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea

Cat. No.: B2877161
CAS No.: 497060-40-9
M. Wt: 251.3
InChI Key: QXYCBBFQUUXATN-UHFFFAOYSA-N
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Description

3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea is a chemical compound with the molecular formula C11H13N3O2S This compound is known for its unique structure, which includes a methoxypyridine ring, a carbamothioyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea typically involves the reaction of 6-methoxypyridine-3-amine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to 80°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.

    Substitution: Nucleophiles such as amines, thiols; conditionssolvents like ethanol or acetonitrile, room temperature to 60°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-cyclopropanecarbonyl-1-(6-methoxypyridin-3-yl)thiourea can be compared with other similar compounds, such as:

  • N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
  • N-[(6-methoxypyridin-3-yl)carbamothioyl]thiophene-2-carboxamide

These compounds share structural similarities but differ in their substituents and overall molecular architecture. The unique combination of the methoxypyridine ring and cyclopropanecarboxamide moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-9-5-4-8(6-12-9)13-11(17)14-10(15)7-2-3-7/h4-7H,2-3H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYCBBFQUUXATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=S)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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